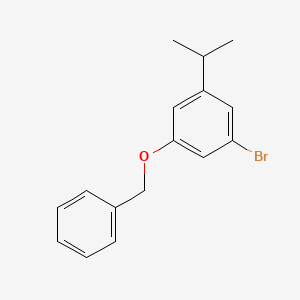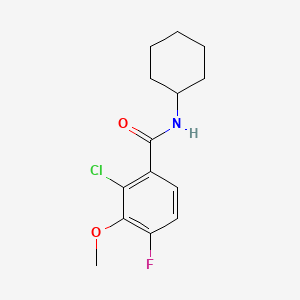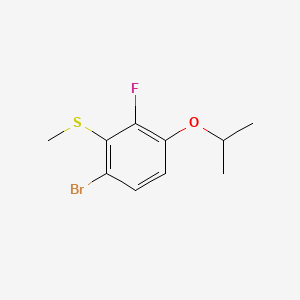
1-(Benzyloxy)-3-bromo-5-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-bromo-5-isopropylbenzene, also known as 1-Bromo-3-benzyloxy-5-isopropylbenzene, is a common organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water but soluble in common organic solvents. This compound is widely used due to its versatility and its ability to react with other chemicals in a variety of ways.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a versatile compound that is widely used in scientific research. It is commonly used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an additive in the production of polymers and plastics. Additionally, it is used in the synthesis of organic catalysts and as a reagent in organic reactions.
Wirkmechanismus
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a reactive compound that can undergo a variety of reactions depending on the conditions. When heated, it can undergo an elimination reaction to form an alkene. When reacted with a strong base, it can undergo a nucleophilic substitution reaction to form an alkyl bromide. When reacted with an acid, it can undergo an acid-catalyzed elimination reaction to form an alkyne.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-3-bromo-5-isopropylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is widely available and can be easily synthesized. It is also a relatively stable compound that is not prone to degradation. However, it is important to note that this compound is highly flammable and should be handled with caution.
Zukünftige Richtungen
1-(Benzyloxy)-3-bromo-5-isopropylbenzene has many potential future directions. It could be used in the synthesis of novel organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used as an additive in the production of polymers and plastics. Additionally, it could be used in the development of organic catalysts and as a reagent in organic reactions. Finally, it could be used in the development of new materials and technologies, such as nanomaterials and bio-based materials.
Synthesemethoden
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is synthesized through the reaction of benzyl bromide and isopropylbenzene. This reaction is conducted in an anhydrous solvent, such as diethyl ether, and is catalyzed by a strong base, such as sodium hydride. The reaction is conducted at a temperature of -20°C to -30°C for a period of 12-24 hours. The reaction is then quenched with aqueous acid, such as hydrochloric acid, and the resulting product is filtered, washed with water, and dried to yield this compound.
Eigenschaften
IUPAC Name |
1-bromo-3-phenylmethoxy-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-15(17)10-16(9-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXGDVKYRBLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














